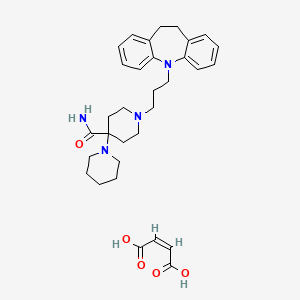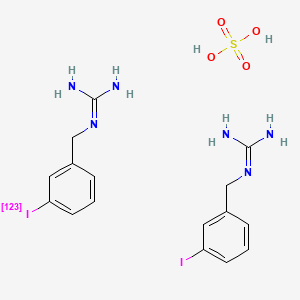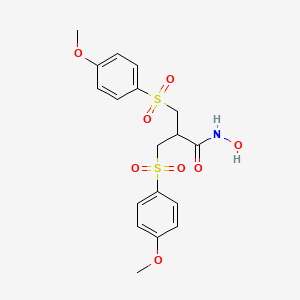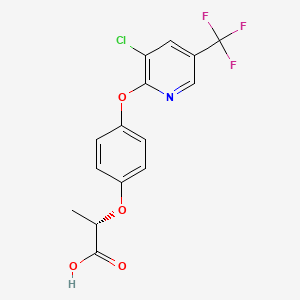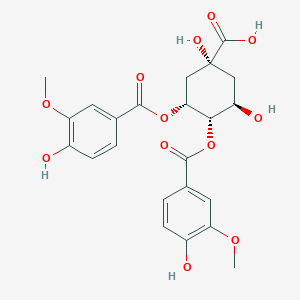
4-Hydroxymyxol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydroxymyxol is a xanthophyll.
Applications De Recherche Scientifique
Defense Mechanisms in Plants
4-Hydroxymyxol and related hydroxamic acids are extensively studied for their role in plant defense mechanisms. In cereals, they contribute to resistance against insects, fungi, and bacteria. Their presence is significant for the detoxification of herbicides and for allelopathic effects in crops, suggesting potential applications in agricultural biotechnology and plant breeding strategies (Niemeyer, 1988).
Biotechnological Applications
4-Hydroxymyxol is linked to the production of value-added bioproducts. 4-Hydroxybenzoic acid, a compound related to 4-Hydroxymyxol, is emerging as a key intermediate for developing products in food, cosmetics, and pharmacy sectors. This underlines the potential of 4-Hydroxymyxol derivatives in various biotechnological applications, including synthetic biology and metabolic engineering (Wang et al., 2018).
Antimicrobial Properties
4-Hydroxymyxol exhibits antimicrobial properties. Studies have shown its effectiveness against various strains of Mycoplasma, highlighting its potential as a therapeutic agent or as a lead compound in the development of new antimicrobial drugs (Furneri et al., 2004).
Impact on Cellular Processes
Research on 4-Hydroxycoumarin, a structurally related compound, suggests that 4-Hydroxymyxol derivatives might affect cellular processes such as cytoskeletal organization, cell adhesion, and motility, particularly in cancer cells. This indicates potential applications in cancer research and treatment (Velasco-Velázquez et al., 2003).
Role in Cyanobacteria
The presence of free 4-Hydroxymyxol in cyanobacteria, specifically in Anabaena variabilis, highlights its role in the biosynthetic pathways of carotenoids. This discovery opens up avenues for research into the genetic and enzymatic mechanisms behind carotenoid biosynthesis in cyanobacteria, which could have implications for biotechnological applications (Takaichi et al., 2006).
Propriétés
Nom du produit |
4-Hydroxymyxol |
|---|---|
Formule moléculaire |
C40H56O4 |
Poids moléculaire |
600.9 g/mol |
Nom IUPAC |
(1S)-4-[(1E,3E,5E,7E,9E,11E,13E,15E,17E,19E,21E,23S)-23,24-dihydroxy-3,7,12,16,20,24-hexamethylpentacosa-1,3,5,7,9,11,13,15,17,19,21-undecaenyl]-3,5,5-trimethylcyclohex-3-ene-1,2-diol |
InChI |
InChI=1S/C40H56O4/c1-29(18-13-20-31(3)21-15-23-33(5)25-27-37(42)40(9,10)44)16-11-12-17-30(2)19-14-22-32(4)24-26-35-34(6)38(43)36(41)28-39(35,7)8/h11-27,36-38,41-44H,28H2,1-10H3/b12-11+,18-13+,19-14+,21-15+,26-24+,27-25+,29-16+,30-17+,31-20+,32-22+,33-23+/t36-,37-,38?/m0/s1 |
Clé InChI |
BOVRCQYBOHNUIF-GPAYNWNWSA-N |
SMILES isomérique |
CC1=C(C(C[C@@H](C1O)O)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C=C(\C)/C=C/[C@@H](C(C)(C)O)O)/C)/C |
SMILES |
CC1=C(C(CC(C1O)O)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)C=CC(C(C)(C)O)O)C)C |
SMILES canonique |
CC1=C(C(CC(C1O)O)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)C=CC(C(C)(C)O)O)C)C |
Synonymes |
4-hydroxymyxol |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



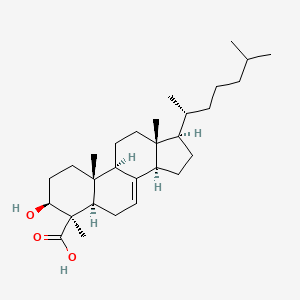

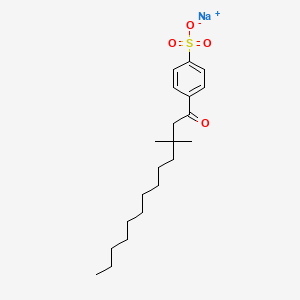
![potassium;(2S,5R,6R)-6-[[(2S)-2-(furan-2-carbonylcarbamoylamino)-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B1260599.png)
